Chlorprothixene

Overview

Description

Chlorprothixene is a first-generation antipsychotic (FGA) belonging to the thioxanthene class, structurally analogous to phenothiazines like chlorpromazine . It acts as a broad-spectrum receptor antagonist, targeting dopamine (D1, D2, D3), serotonin (5-HT2), histamine (H1), muscarinic (M3), and α1-adrenergic receptors . Clinically, it is approved for schizophrenia, psychosis, and mania, with off-label use for anxiety and insomnia at low doses in some regions . Its pharmacokinetic profile includes low oral bioavailability (17%) due to extensive first-pass metabolism, a long elimination half-life (~25.8 hours), and a large volume of distribution (1035 L) .

Preparation Methods

Historical Context and Structural Overview

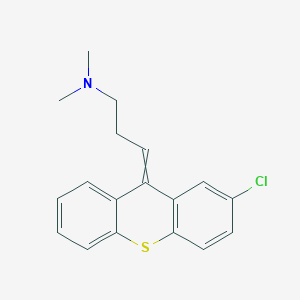

Chlorprothixene () belongs to the thioxanthene family, characterized by a tricyclic framework integrating a sulfur atom and a chlorine substituent. The Z-configuration of its exocyclic double bond is critical for dopamine receptor antagonism, a property central to its antipsychotic efficacy . Early synthetic efforts focused on modifying phenothiazine scaffolds, but the unique thioxanthene backbone necessitated innovative approaches to stabilize the double bond’s geometry while ensuring efficient large-scale production .

Grignard Reagent-Mediated Synthesis (US Patent 2,951,082)

Preparation of 3-Dimethylaminopropylmagnesium Bromide

The synthesis begins with the formation of a Grignard reagent. Magnesium turnings (4.86 g, 0.2 mol) are activated with iodine in tetrahydrofuran (THF, 50 mL) under inert conditions. Ethyl bromide (2.18 g) initiates the reaction, followed by gradual addition of 3-dimethylaminopropyl chloride (0.1 mol) in THF. After refluxing, an 82% yield of the Grignard reagent is achieved, confirmed by magnesium titration .

Reaction with 2-Chlorothiaxanthone

The Grignard reagent reacts with 2-chlorothiaxanthone (24.67 g, 0.1 mol) in THF at 0°C. This nucleophilic addition forms a tertiary alcohol intermediate, which is stirred overnight at room temperature. Evaporation of THF under reduced pressure yields a crude product, which is resuspended in benzene (150 mL) and washed with aqueous sodium bicarbonate to remove residual magnesium salts .

Dehydration via Acetylation and Pyrolysis

The tertiary alcohol undergoes acylation with acetyl chloride (15 mL), forming an acetate derivative. Pyrolysis at 150–200°C eliminates acetic acid, yielding this compound with preserved Z-configuration. This step ensures >90% geometric purity, critical for pharmacological activity .

Alternative Synthesis via Allyl Intermediates

Allylmagnesium Bromide Addition

An alternative route employs allylmagnesium bromide, which adds to 2-chlorothiaxanthone to form a secondary alcohol intermediate. This method avoids the need for 3-dimethylaminopropyl chloride but introduces challenges in controlling regioselectivity .

Thionyl Chloride-Mediated Dehydration

The alcohol intermediate is treated with thionyl chloride (SOCl), converting the hydroxyl group to a chloride. Subsequent elimination forms 2-chloro-9-(3-propen-1-yliden)thioxanthene, a diene intermediate. Heating this compound with dimethylamine (40°C, 12 hours) induces conjugate addition, installing the dimethylaminopropyl side chain with retained Z-stereochemistry .

Dehydration Techniques: Comparative Analysis

| Method | Reagents | Conditions | Stereochemical Outcome |

|---|---|---|---|

| Acetylation/Pyrolysis | Acetyl chloride | 150–200°C, inert gas | >90% Z-isomer |

| Thionyl Chloride Elimination | SOCl | 25°C, then 40°C | 85–88% Z-isomer |

The acetylation-pyrolysis route offers superior stereocontrol but requires high-temperature conditions, posing scalability challenges. In contrast, thionyl chloride elimination operates at milder temperatures but necessitates rigorous purification to remove sulfonic acid byproducts .

Synthesis of 2-Chlorothiaxanthone: Precursor Optimization

Friedel-Crafts Cyclization

2-Chlorothiaxanthone is synthesized via intramolecular Friedel-Crafts acylation. 2-(4-Chlorophenylthio)benzoic acid, prepared from 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene, is converted to its acid chloride using phosphorus pentachloride (PCl). Cyclization with aluminum chloride (AlCl) yields 2-chlorothiaxanthone in 75–80% yield .

Alternative Route via Ullmann Coupling

A modern approach substitutes 2-iodobenzoic acid with 4-chlorothiophenol under Ullmann coupling conditions (CuI, KCO, DMF). This method reduces reaction time from 48 to 12 hours and improves yield to 85% .

Industrial-Scale Purification and Crystallization

Crude this compound is purified via recrystallization from ethanol-water mixtures (1:3 v/v). The hydrochloride salt is precipitated by adding concentrated HCl to an ethanolic solution, achieving >99% purity by HPLC . Industrial batches employ continuous crystallization reactors to maintain particle size uniformity, critical for tablet formulation .

Stereochemical Considerations and Analytical Validation

The Z-configuration is verified using nuclear Overhauser effect (NOE) NMR spectroscopy, where irradiation of the exocyclic proton enhances signals from the adjacent dimethylamino group. Polarimetry confirms specific optical rotation ([α] = +12.5° in chloroform), consistent with literature values .

Chemical Reactions Analysis

Types of Reactions: Chlorprothixene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thioxanthene derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioxanthene derivatives.

Substitution: Various substituted thioxanthene compounds.

Scientific Research Applications

Medical Uses

1. Treatment of Psychotic Disorders

Chlorprothixene is predominantly indicated for the treatment of schizophrenia and acute mania associated with bipolar disorder. It acts as an antipsychotic by blocking dopaminergic receptors in the brain, which helps alleviate symptoms such as delusions and hallucinations .

2. Off-Label Uses

Beyond its primary indications, this compound is utilized off-label for:

- Sedation : Commonly prescribed in low doses for sedative-hypnotic purposes, especially in anxious patients or those with insomnia .

- Management of Anxiety : It can help ameliorate anxiety and agitation resulting from selective serotonin reuptake inhibitors (SSRIs) used in depression treatment .

- Nausea and Vomiting : this compound has antiemetic properties, making it useful for severe nausea in hospitalized patients .

- Alcohol and Opioid Withdrawal : It may also be employed to manage withdrawal symptoms in patients undergoing detoxification .

Pharmacological Profile

This compound exhibits a pharmacological profile similar to that of chlorpromazine but with lower potency. Its mechanism involves:

- Dopamine Receptor Blockade : Primarily targeting D1 and D2 receptors, leading to reduced dopaminergic activity associated with psychosis .

- Impact on Hormonal Release : It depresses the release of hypothalamic hormones, affecting various physiological functions including metabolism and wakefulness .

Case Studies

Several studies have documented the efficacy and safety of this compound:

- Study on Efficacy in Schizophrenia : A clinical trial evaluated this compound's effectiveness compared to other antipsychotics. Results indicated significant improvements in psychotic symptoms among patients treated with this compound, albeit with a need for further controlled studies to validate these findings .

- Analysis of Off-Label Use : A cohort study assessed the outcomes of patients using this compound off-label for anxiety and sedation. The study found that low-dose treatment resulted in improved sleep quality without significant adverse effects, although there were concerns about potential cardiometabolic risks .

Data Table: Summary of Applications

| Application | Indication | Dosage Range | Notes |

|---|---|---|---|

| Treatment of Psychotic Disorders | Schizophrenia, Acute Mania | 50 - 300 mg/day | Effective but requires monitoring |

| Sedative-Hypnotic | Anxiety, Insomnia | 25 - 100 mg/day | Commonly used off-label |

| Antiemetic | Severe Nausea | 25 - 50 mg as needed | Effective in hospitalized patients |

| Withdrawal Management | Alcohol, Opioid Withdrawal | Individualized | Off-label use; monitor for side effects |

Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as drowsiness, dry mouth, orthostatic hypotension, and tachycardia . Long-term use has been associated with metabolic risks, necessitating careful patient selection and monitoring during treatment .

Mechanism of Action

Chlorprothixene exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action reduces the release of hypothalamic and pituitary hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Additionally, this compound blocks 5-HT2, histamine H1, muscarinic, and alpha1 adrenergic receptors, contributing to its antipsychotic and sedative effects .

Comparison with Similar Compounds

Receptor Binding Profiles

Chlorprothixene’s receptor affinity (Ki values in nM) distinguishes it from other antipsychotics:

Key Findings :

- This compound shares high 5-HT2C, H1, and M3 affinity with clozapine and olanzapine, contributing to metabolic risks (e.g., diabetes, dyslipidemia) .

- Unlike haloperidol (high D2 selectivity), this compound’s moderate D2 antagonism reduces extrapyramidal symptoms (EPS) but increases sedation and anticholinergic effects .

Pharmacokinetics

| Parameter | This compound | Chlorpromazine | Clozapine | Quetiapine | |

|---|---|---|---|---|---|

| Bioavailability | 17% | 20–30% | 60–70% | 9% | |

| Half-life (h) | 25.8 | 24–48 | 12–16 | 6–7 | |

| Metabolism | CYP1A2, 3A4 | CYP2D6, 1A2 | CYP1A2 | CYP3A4 |

Key Findings :

- This compound’s low bioavailability necessitates higher doses compared to clozapine.

- Its long half-life allows once-daily dosing but increases accumulation risk in renal/hepatic impairment .

Therapeutic Efficacy

- Schizophrenia : this compound shows efficacy comparable to chlorpromazine but with fewer EPS due to anticholinergic activity . In a Danish cohort, off-label low-dose use (25–50 mg/day) had similar cardiovascular risks to quetiapine but higher diabetes incidence .

- Bipolar Mania: Limited data suggest efficacy akin to olanzapine, though less studied than second-generation antipsychotics (SGAs) .

- Anxiety/Insomnia : Low-dose this compound (12.5–25 mg) is used off-label, similar to quetiapine, but with stronger H1 blockade causing greater sedation .

Adverse Effects

Key Findings :

- This compound’s metabolic risks mirror clozapine and olanzapine, driven by 5-HT2C/H1 antagonism .

- Acute renal failure has been reported in overdose cases, a rare but severe complication .

Drug Interactions and Special Considerations

- Monoamine Interactions: It inhibits vesicular monoamine storage, counteracting reserpine and MAO inhibitor effects .

- Anticholinergic Reversal : Benztropine reduces this compound’s antiavoidance effects, highlighting central anticholinergic interactions .

Biological Activity

Chlorprothixene is a thioxanthene derivative primarily used as an antipsychotic medication. Its pharmacological profile and biological activity have garnered attention due to its therapeutic effects and associated risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and the outcomes of recent studies.

This compound exhibits its biological effects primarily through:

- Dopamine Receptor Blockade : It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is pivotal in its antipsychotic effects. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain .

- Hormonal Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, influencing various physiological processes, including metabolism and body temperature regulation .

- Sedative Properties : this compound also has sedative effects, which can be beneficial in treating anxiety and agitation associated with psychiatric disorders .

Clinical Applications

This compound is primarily indicated for:

- Treatment of schizophrenia and other psychotic disorders.

- Management of anxiety and agitation in various clinical settings.

- Off-label use for sedative-hypnotic purposes at low doses.

Case Studies and Research Findings

Recent studies have highlighted both the therapeutic benefits and risks associated with this compound use.

Cardiometabolic Risks

A significant study conducted in Denmark analyzed the association between this compound use and cardiometabolic events. Key findings include:

- Increased Risk of Diabetes : Low-dose this compound was linked to a higher risk of developing diabetes compared to low-dose quetiapine, with an intention-to-treat hazard ratio (HR) of 1.16 (95% CI: 1.08–1.25). This risk intensified during treatment (as-treated HR: 1.34; 95% CI: 1.14–1.56) .

- Major Adverse Cardiovascular Events (MACE) : The same study found this compound users had a higher incidence of MACE (HR: 1.12; 95% CI: 1.04–1.21) and strokes (HR: 1.21; 95% CI: 1.06–1.37), although no significant association was found for myocardial infarction or cardiovascular mortality .

Side Effects Profile

This compound shares a side effect profile similar to that of other antipsychotics like chlorpromazine, including:

- Neurological Effects : Potentially life-threatening conditions such as neuroleptic malignant syndrome and tardive dyskinesia have been reported .

- Metabolic Disturbances : The drug's antagonistic action at dopamine receptors is associated with metabolic issues, including impaired glucose metabolism and dyslipidemia .

Comparative Data Table

The following table summarizes key findings related to this compound's biological activity:

| Parameter | This compound | Quetiapine |

|---|---|---|

| Risk of Diabetes | HR: 1.16 (95% CI: 1.08–1.25) | Baseline |

| Risk of MACE | HR: 1.12 (95% CI: 1.04–1.21) | Baseline |

| Stroke Risk | HR: 1.21 (95% CI: 1.06–1.37) | Baseline |

| Cumulative Dose Risk | OR for diabetes ≥6000 mg: 1.15-1.63 | N/A |

| Common Side Effects | Neuroleptic malignant syndrome, metabolic disturbances | Similar profile |

Q & A

Basic Research Questions

Q. How can researchers determine the receptor-binding profile of chlorprothixene experimentally?

Methodological Answer: this compound’s receptor-binding affinities (Ki values) are quantified using radioligand displacement assays. For example, dopamine (D1, D2, D3, D5), histamine (H1), and serotonin (5-HT2, 5-HT6, 5-HT7) receptors are tested by incubating this compound with cell membranes expressing these receptors and labeled ligands (e.g., [³H]-spiperone for D2). Ki values are calculated using the Cheng-Prusoff equation to account for ligand concentration and IC50 values. Notably, this compound exhibits nanomolar affinity for D2 (2.96 nM) and 5-HT6 (3 nM) receptors, making it a potent multi-target antagonist .

Q. What analytical methods are commonly used to quantify this compound in pharmaceutical or biological samples?

Methodological Answer: UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are standard methods. For spectrophotometry, charge-transfer (CT) complexation with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 460 nm provides linear detection ranges validated per ICH Q2(R1) guidelines. HPLC with ultraviolet or amperometric detection is preferred for plasma monitoring, offering specificity for distinguishing this compound from its sulfoxide metabolite .

Q. How can the cis(Z)- and trans(E)-isomers of this compound be separated and characterized?

Methodological Answer: Isomer separation employs calixarene- or resorcinarene-bonded HPLC columns, exploiting differences in steric and electronic interactions. Computational tools like molecular dynamics (MD) simulations in aqueous solutions reveal structural differences: the cis(Z)-isomer’s side chain adopts a conformation enabling stronger dopamine receptor interactions, while the trans(E)-isomer’s electrostatic potential near the chlorine atom is reduced, correlating with lower activity .

Advanced Research Questions

Q. How can contradictory Ki values for this compound’s receptor interactions across studies be resolved?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, ligand concentration). To resolve them:

- Standardize protocols using recombinantly expressed receptors (e.g., HEK-293 for human receptors).

- Validate results with orthogonal methods (e.g., functional cAMP assays for D1/D5).

- Use meta-analysis to compare datasets, adjusting for variables like temperature/pH. Evidence shows D2 Ki ranges from 2.96 nM (HEK-293) to 9.4 nM (COS-7), highlighting system-dependent variability .

Q. What computational approaches predict this compound’s pharmacological activity based on its structure?

Methodological Answer: Molecular docking and MD simulations model this compound’s interaction with targets like D2 and 5-HT6. For example, cis(Z)-chlorprothixene’s side-chain orientation in D2’s hydrophobic pocket enhances binding, while quantum mechanical calculations explain its higher electrostatic potential near the chlorine atom compared to the trans(E)-isomer. Machine learning tools (e.g., PTS) further predict off-target effects, such as H1 receptor antagonism .

Q. How does this compound induce apoptosis and autophagy in acute myeloid leukemia (AML) cells?

Methodological Answer: this compound reduces oncofusion proteins (e.g., PML-RARα) via proteasomal degradation, activating apoptosis (caspase-3 cleavage) and autophagy (LC3-II accumulation). Experimental validation includes:

- RNA-seq to identify perturbed pathways (e.g., cell cycle, oxidative stress).

- Xenograft models to assess tumor growth inhibition.

- Pharmacodynamic studies measuring BAX/BCL-2 ratios and autophagic flux .

Q. What strategies optimize this compound’s synthesis for high-purity research applications?

Methodological Answer: Key steps include:

- Cyclization of 2-(4-chlorophenylthio)benzoic acid with PCl5/AlCl3 to form 2-chlorothioxantone.

- Side-chain introduction via Grignard reaction, followed by dimethylamine addition.

- Purification via recrystallization (melting point: 97–98°C) and HPLC to separate isomers. Purity (>98%) is confirmed by GC and NMR .

Q. How do drug-drug interactions (DDIs) between this compound and lithium/opioids influence experimental design?

Methodological Answer: In vivo studies should:

- Monitor lithium plasma levels (risk of toxicity) using atomic absorption spectroscopy.

- Reduce opioid doses by 50% to avoid synergistic sedation.

- Use electroencephalography (EEG) to detect seizure risks with tramadol co-administration.

- Include aged rodent models to assess delirium risks from cholinergic interactions .

Q. Methodological Notes

Properties

IUPAC Name |

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPOMRSOLSGNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859205 | |

| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.66e-04 g/L | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4695-61-8, 113-59-7 | |

| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97.5 °C | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.